molecular formula C9H9BrO2 B181663 3-(3-bromophenyl)propanoic Acid CAS No. 42287-90-1

3-(3-bromophenyl)propanoic Acid

Cat. No.: B181663
CAS No.: 42287-90-1
M. Wt: 229.07 g/mol
InChI Key: DWKWMFSWLCIMKI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of propanoic acid where a bromophenyl group is attached to the third carbon of the propanoic acid chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Scientific Research Applications

3-(3-Bromophenyl)propanoic acid is used in various scientific research applications:

Safety and Hazards

3-(3-Bromophenyl)propanoic Acid is classified as Acute Tox. 4 Oral according to the GHS classification system . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound . It should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . These dyads are often used in photodynamic therapy for cancer treatment, where they act as photosensitizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Bromophenyl)propanoic acid can be synthesized through several methods. One common method involves the bromination of phenylpropanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 3-(3-Hydroxyphenyl)propanoic acid or 3-(3-Aminophenyl)propanoic acid.

    Oxidation: this compound can be converted to this compound derivatives.

    Reduction: Phenylpropanoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)propanoic acid is unique due to the position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties in terms of solubility, melting point, and reactivity with various reagents .

Properties

IUPAC Name

3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWMFSWLCIMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366367
Record name 3-(3-bromophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42287-90-1
Record name 3-(3-Bromophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42287-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromophenyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the observed effects of 3-(3-Bromophenyl)propanoic acid on Triticum aestivum (wheat)?

A1: Research indicates that exposure to 100 µg/mL of this compound solution for 24 and 48 hours resulted in several effects on Triticum aestivum [, ]:

    Q2: What do these findings suggest about the potential toxicological effects of this compound?

    A2: The observed effects on Triticum aestivum highlight the potential phytotoxic and genotoxic properties of this compound [, ]. The inhibition of growth, germination, and mitotic activity, along with the presence of chromosomal aberrations, suggests that this compound can interfere with plant cell division and overall development. Further research is needed to understand the mechanisms behind these effects and to assess the potential risks to other organisms, including humans.

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